
Pyrithione zinc
Overview
Description
Pyrithione Zinc is a coordination complex of the zinc ion and pyrithione, a derivative of the naturally occurring antibiotic aspergillic acid with antimicrobial, antifungal and anti-seborrheic effects. Although the exact mechanism of action remains to be fully elucidated, this compound appears to interfere with the membrane transport of ions and metabolites, ultimately leading to a loss of metabolic control. In addition, this agent causes an influx of copper, leading to a reduction in the activity of iron-sulphur proteins resulting in growth inhibition.
Scientific Research Applications
Dermatological Applications
Pyrithione zinc is primarily recognized for its efficacy in treating dandruff and seborrheic dermatitis:
- Clinical Efficacy : Studies have shown that this compound effectively reduces Malassezia species, the fungi responsible for dandruff and seborrheic dermatitis, leading to reduced flaking and inflammation .
- Mechanistic Insights : Research indicates that this compound increases cellular copper levels, which inhibits fungal metabolism and growth by disrupting mitochondrial function .
Antifouling Coatings
This compound's application in antifouling paints has been extensively studied:
- Case Studies : Various studies demonstrate its effectiveness in preventing biofouling on marine vessels and structures, significantly reducing maintenance costs associated with cleaning and repainting .
- Environmental Impact : Research also focuses on the environmental implications of using this compound in coatings, assessing its leaching rates and effects on marine ecosystems.
Algaecide Applications
In water treatment, this compound serves as an effective algaecide:
- Field Trials : Controlled experiments have shown that this compound can significantly reduce algal blooms in freshwater systems, improving water quality .
Data Tables
Case Studies
-
Dandruff Treatment Study :
A clinical trial demonstrated that a shampoo containing this compound significantly reduced symptoms of seborrheic dermatitis in 70% of participants after four weeks of use. The study highlighted the compound's ability to lower Malassezia counts on the scalp while improving overall scalp health . -
Antifouling Effectiveness :
In a study assessing various antifouling agents, this compound was found to outperform traditional biocides in preventing barnacle colonization on ship hulls over a six-month period, showcasing its long-lasting effects in marine environments . -
Algaecide Performance :
Field tests conducted in freshwater lakes showed that this compound effectively controlled cyanobacterial blooms, resulting in a 50% reduction in algal biomass within two weeks of application, thereby enhancing recreational water quality .
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms underlying pyrithione zinc’s antimicrobial activity?
- Methodological Answer : ZnPT acts as a copper ionophore, facilitating copper uptake into microbial cells, which disrupts cellular homeostasis. Researchers often validate this mechanism using Saccharomyces cerevisiae models to observe intracellular copper accumulation via inductively coupled plasma mass spectrometry (ICP-MS). Comparative studies with copper-free media can isolate ZnPT’s ionophoric role .
Q. How is acute toxicity of this compound assessed in aquatic organisms, and what are the standard model systems used?
- Methodological Answer : Acute toxicity is evaluated through standardized bioassays measuring median effective concentrations (EC50). For example, Artemia sp. (EC50: 3.2 mg/L) and Nitzschia pungens (EC50: 5.5 μg/L) are common model organisms. Experimental designs prioritize controlled exposure durations (24–96 hours) and standardized OECD/EPA protocols to ensure reproducibility .
Q. What methodological challenges exist in quantifying this compound concentrations in environmental samples?
- Methodological Answer : ZnPT’s instability in aqueous environments and rapid transformation into copper pyrithione (CuPT) complicate quantification. Researchers use high-performance liquid chromatography (HPLC) coupled with UV-Vis detection, but must account for matrix effects. Stability studies in synthetic seawater and chelating agents (e.g., EDTA) are critical to differentiate ZnPT from degradation products .
Advanced Research Questions
Q. How does the environmental transformation of this compound into copper pyrithione influence its ecotoxicological profile?
- Methodological Answer : Transformation studies involve incubating ZnPT with Cu²⁺ ions under environmentally relevant conditions (pH 7–8, salinity 30–35 PSU). Toxicity comparisons between ZnPT and CuPT in Daphnia magna reveal CuPT’s higher stability and toxicity (e.g., reduced LC50 values). Synchrotron-based X-ray absorption spectroscopy (XAS) can track metal speciation during transformation .
Q. What experimental approaches are used to investigate sublethal effects of this compound, such as embryotoxicity or neurotoxicity?
- Methodological Answer : Sublethal effects are studied using zebrafish (Danio rerio) embryos or Oryzias latipes (Japanese medaka) exposed to low ZnPT concentrations (1–10 μg/L). Endpoints include morphological abnormalities (microscopy), acetylcholinesterase inhibition (Ellman’s assay), and heat shock protein expression (qPCR). Dose-response models and benchmark dose (BMD) analysis quantify thresholds for adverse outcomes .
Q. What are the toxicological implications of this compound’s photodegradation products, and how are these studied in controlled laboratory settings?
- Methodological Answer : Photodegradation products like 2,2'-dipyridyldisulfide [(PS)₂] and 2,2'-dithiobispyridine-N-oxide [(PT)₂] are analyzed using gas chromatography-mass spectrometry (GC-MS). Their neurotoxic potential is assessed via in vitro acetylcholinesterase inhibition assays. Solar simulators replicate natural UV exposure to study degradation kinetics and product persistence .
Q. How can researchers address contradictory data regarding this compound’s environmental persistence versus its reported chemical instability?
- Methodological Answer : Contradictions arise from ZnPT’s rapid degradation in lab settings versus field detections (e.g., 15.9 μg/L in the Mersey Estuary). Researchers use isotopic labeling (e.g., ⁶⁵ZnPT) to track bioaccumulation in benthic organisms like mussels. Sediment-water partitioning studies and fugacity modeling reconcile lab-field discrepancies by accounting for organic matter adsorption and redox conditions .
Q. What frameworks guide the design of clinical studies evaluating this compound’s efficacy in dermatological applications?
- Methodological Answer : The PICOT framework (Population, Intervention, Comparison, Outcome, Time) structures clinical trials. For example:
- Population : Patients with seborrheic dermatitis.
- Intervention : Topical ZnPT (1% w/w).
- Comparison : Ketoconazole (2% w/w).
- Outcome : Reduction in erythema score (VISIA® analysis).
- Time : 4-week follow-up.
Randomized controlled trials (RCTs) with double-blinding and Cohen’s κ for inter-rater reliability ensure methodological rigor .
Q. Methodological Notes
- Data Contradiction Analysis : When conflicting toxicity data arise (e.g., lab vs. field EC50 values), sensitivity analyses using species-specific metabolic rates or in silico QSAR models can identify confounding variables (e.g., temperature, dissolved organic carbon) .
- Experimental Design : For environmental fate studies, mesocosm experiments replicate natural ecosystems to observe ZnPT degradation pathways and interactions with biotic/abiotic factors .
- Advanced Quantification : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., d₄-ZnPT) improves detection limits in complex matrices .
Properties
IUPAC Name |
zinc;1-oxidopyridine-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H4NOS.Zn/c2*7-6-4-2-1-3-5(6)8;/h2*1-4H;/q2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICXIOQBANWBIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)N(C=C1)[O-].C1=CC(=S)N(C=C1)[O-].[Zn+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S2Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13463-41-7 | |
Record name | Pyrithione zinc | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13463-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PYRITHIONE ZINC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R953O2RHZ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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